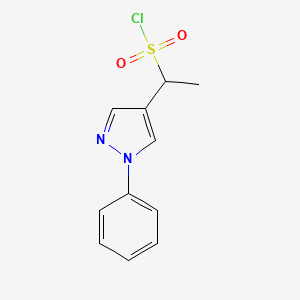
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClN2O2S It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 1-phenyl-1H-pyrazole with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other substituted pyrazole derivatives .
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as the sulfonyl chloride group can form covalent bonds with amino acid residues.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modification. The pyrazole ring may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenyl-1H-pyrazol-4-yl)ethanone: A related compound with a ketone group instead of a sulfonyl chloride group.
1-(1-Phenyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of a sulfonyl chloride group.
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Biological Activity
1-(1-Phenyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride, also known by its CAS number 81470801, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁ClN₂O₂S
- Molecular Weight : 256.73 g/mol
- Structure : The compound contains a pyrazole ring substituted with a phenyl group and a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activities of various pyrazole derivatives, including this compound.
The compound showed a strong inhibitory effect against Escherichia coli, with an inhibition zone of 30 mm , indicating its potential as an antibacterial agent. Other derivatives have also shown promising results against various pathogens.
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : Studies suggest that pyrazole derivatives can compromise bacterial cell membranes, leading to cell lysis and death .
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism, which further contributes to their antimicrobial efficacy .
Study on Antimicrobial Properties
In a study conducted by Qi et al. (2022), various pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of microorganisms. The results indicated that certain compounds exhibited remarkable antibacterial and antifungal activities, with specific focus on the structure–activity relationship (SAR) .
Comparative Analysis with Standard Antibiotics
A comparative analysis was performed where the antimicrobial effects of this compound were measured against standard antibiotics. The compound displayed comparable or superior activity against certain strains of bacteria, suggesting its potential application in developing new antimicrobial agents .
Properties
Molecular Formula |
C11H11ClN2O2S |
|---|---|
Molecular Weight |
270.74 g/mol |
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O2S/c1-9(17(12,15)16)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
VFWHKDFTUNFLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















